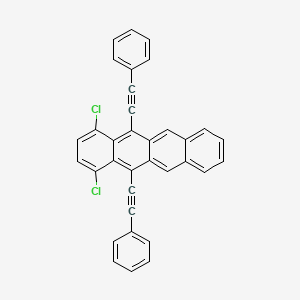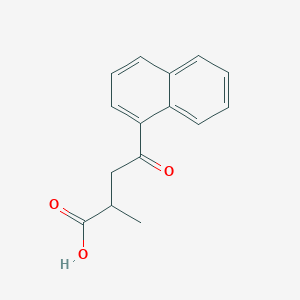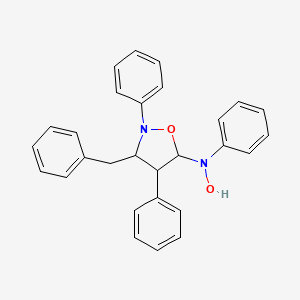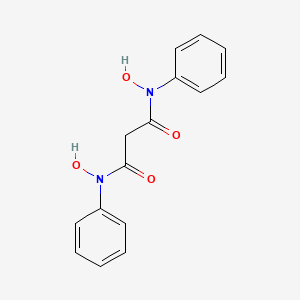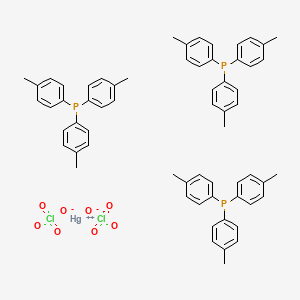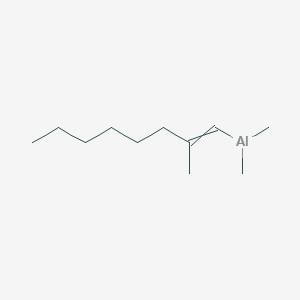
Dimethyl(2-methyloct-1-EN-1-YL)alumane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl(2-methyloct-1-en-1-yl)alumane is an organoaluminum compound characterized by the presence of aluminum bonded to a dimethyl group and a 2-methyloct-1-en-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(2-methyloct-1-en-1-yl)alumane typically involves the reaction of trimethylaluminum with an appropriate alkene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. For example, the reaction can be conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl(2-methyloct-1-en-1-yl)alumane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other oxidation products.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The compound can undergo substitution reactions where the dimethyl or 2-methyloct-1-en-1-yl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield aluminum oxides, while substitution reactions can produce a variety of organoaluminum compounds with different functional groups.
Aplicaciones Científicas De Investigación
Dimethyl(2-methyloct-1-en-1-yl)alumane has several scientific research applications, including:
Biology: The compound can be used in the study of aluminum’s biological effects and interactions with biomolecules.
Medicine: Research into potential therapeutic applications of organoaluminum compounds may involve this compound.
Industry: The compound is used in industrial processes, such as polymerization reactions and the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of Dimethyl(2-methyloct-1-en-1-yl)alumane involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property allows it to participate in various chemical reactions, including catalysis and the formation of coordination complexes. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Dimethyl(2-methyloct-1-en-1-yl)alumane include other organoaluminum compounds, such as:
- Trimethylaluminum
- Triethylaluminum
- Dimethylaluminum chloride
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical properties and reactivity. The presence of the 2-methyloct-1-en-1-yl group differentiates it from other organoaluminum compounds, providing unique opportunities for its use in organic synthesis and industrial applications.
Propiedades
Número CAS |
77958-37-3 |
|---|---|
Fórmula molecular |
C11H23Al |
Peso molecular |
182.28 g/mol |
Nombre IUPAC |
dimethyl(2-methyloct-1-enyl)alumane |
InChI |
InChI=1S/C9H17.2CH3.Al/c1-4-5-6-7-8-9(2)3;;;/h2H,4-8H2,1,3H3;2*1H3; |
Clave InChI |
WEAKMLCKYXQCCI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=C[Al](C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



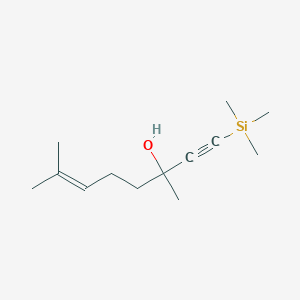

![4H-1-Benzopyran-4-one, 3-[(4-bromophenyl)methylene]-2,3-dihydro-](/img/structure/B14439818.png)


